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Histone H3 (1-34) -

Histone H3 (1-34)

Catalog Number: EVT-1493357
CAS Number:
Molecular Formula: C144H260N54O44
Molecular Weight: 3451.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Source

Histone H3 can be derived from various sources, including mammalian tissues and cell lines. It is commonly purified from HeLa cells or other cultured cells using biochemical techniques such as affinity chromatography or high-performance liquid chromatography.

Classification

Histone H3 belongs to the family of core histones, which also includes histones H2A, H2B, and H4. It is classified as a basic protein due to its high content of positively charged amino acids, which facilitates its binding to negatively charged DNA.

Synthesis Analysis

Methods

The synthesis of histone H3 (1-34) can be achieved through several methods:

  1. Recombinant DNA Technology: This involves cloning the gene encoding histone H3 into an expression vector, followed by transformation into a suitable host organism (e.g., Escherichia coli). The protein can then be expressed and purified.
  2. Chemical Synthesis: Solid-phase peptide synthesis can be employed to chemically synthesize the peptide corresponding to the first 34 amino acids of histone H3. This method allows for precise control over the sequence and modifications.

Technical Details

In recombinant synthesis, the purification process typically involves:

  • Cell Lysis: Breaking open the cells to release proteins.
  • Affinity Chromatography: Using tags (like His-tags) to isolate the histone from other cellular proteins.
  • Dialysis: To remove small molecules and exchange buffers.

In chemical synthesis, techniques like high-performance liquid chromatography are used to purify the synthesized peptide from unreacted starting materials and side products.

Molecular Structure Analysis

Structure

Histone H3 (1-34) adopts a characteristic structure that includes:

  • Alpha Helices: The N-terminal region often contains two alpha helices that are crucial for interaction with DNA.
  • Post-Translational Modifications: This region is subject to various modifications such as acetylation, methylation, and phosphorylation, which regulate its function in chromatin dynamics.

Data

The primary structure of histone H3 (1-34) includes key residues that are targets for modifications:

  • Lysine Residues: Positions 9 and 27 are common sites for acetylation and methylation.
  • Cysteine Residues: Cysteine at position 110 may participate in redox reactions affecting chromatin structure .
Chemical Reactions Analysis

Reactions

Histone H3 (1-34) undergoes several important chemical reactions:

  1. Acetylation: Catalyzed by histone acetyltransferases, this reaction modifies lysine residues, leading to a more relaxed chromatin structure conducive to transcription.
  2. Methylation: Methyltransferases add methyl groups to lysines or arginines, influencing gene expression patterns.
  3. Glutathionylation: This modification involves the addition of glutathione to cysteine residues, potentially impacting protein interactions and stability .

Technical Details

These reactions often involve specific enzymes that recognize target sequences or modifications on histones. For example:

  • Histone Acetyltransferases recognize specific lysine residues for acetylation.
  • Histone Methyltransferases have distinct substrate specificities based on the surrounding amino acid context.
Mechanism of Action

Process

The mechanism by which histone H3 (1-34) influences chromatin dynamics involves its interaction with DNA and other nuclear proteins:

  1. Nucleosome Formation: Histones bind to DNA to form nucleosomes, creating a fundamental unit of chromatin.
  2. Regulation of Gene Expression: Modifications on histone tails alter their interaction with transcription factors and chromatin remodeling complexes, thereby regulating access to DNA for transcription.

Data

Studies have shown that specific modifications on histone H3 (such as trimethylation at lysine 4) are associated with active transcription sites, while others (like trimethylation at lysine 27) correlate with gene repression .

Physical and Chemical Properties Analysis

Physical Properties

Histone H3 (1-34) is characterized by:

  • Solubility: Generally soluble in aqueous buffers due to its basic nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH or ionic strength changes.

Chemical Properties

The chemical properties include:

  • Basicity: High pKa values for amino groups lead to protonation at physiological pH.
  • Reactivity: Susceptible to various post-translational modifications that can alter its function significantly.
Applications

Scientific Uses

Histone H3 (1-34) has several important applications in scientific research:

  • Epigenetics Studies: Used as a model system to study how modifications affect gene expression and chromatin structure.
  • Cancer Research: Investigated for its role in tumorigenesis where aberrant modifications are often observed.
  • Drug Development: Targeted in therapies aimed at reversing abnormal epigenetic states associated with diseases like cancer .
Structural Characterization of Histone H3 (1-34)

Primary Sequence Analysis and Evolutionary Conservation

The histone H3 (1-34) peptide encompasses the N-terminal tail region of histone H3, a fundamental component of eukaryotic nucleosomes. Its primary sequence begins with the highly conserved ARTK motif (Ala-Arg-Thr-Lys) and extends through residue 34 with the sequence ARTKQTARKSTGGKAPRKQLATKAARKSAPATGG (molecular weight: 3452.00 Da; formula: C₁₄₄H₂₆₀N₅₄O₄₄) [1] [8]. This domain exhibits remarkable evolutionary conservation across eukaryotes, reflecting its critical role in chromatin function. Key features include:

  • Conserved Modifiable Residues: Lysine residues at positions 4, 9, 14, 18, 23, 27, and 36 (though K36 lies beyond this fragment) are conserved sites for post-translational modifications (PTMs). Arginine residues at positions 2, 8, 17, and 26 are also conserved methylation sites [3] [10].
  • Charge Distribution: The peptide contains 10 positively charged residues (lysine and arginine) contributing to its strong electrostatic interaction with negatively charged DNA [2].
  • Sequence Divergence in Variants: Compared to H3.1, the H3.3 variant differs at position A31S within this region, while H3.Y shows more significant divergence [4] [7].

Table 1: Key Conserved Residues in Histone H3 (1-34)

Residue PositionAmino AcidConservation LevelPrimary Function/Modification
1Alanine (A)HighN-terminal stabilization
4Lysine (K)Very HighMethylation, Acetylation
9Lysine (K)Very HighMethylation, Acetylation
14Lysine (K)HighAcetylation
18Lysine (K)ModerateAcetylation
27Lysine (K)Very HighMethylation, Acetylation
31Serine (S) / Alanine (A)Variant-specificH3.3: S31 (Phosphorylation site)

Biophysical Properties: Conformational Dynamics in Free vs. Nucleosome-Embedded States

The H3 (1-34) tail exhibits intrinsically disordered behavior in its free state, characterized by high flexibility and lack of stable secondary structure. This conformational plasticity allows for dynamic interactions with DNA and chromatin-associated proteins. However, significant changes occur upon incorporation into nucleosomes and higher-order chromatin structures:

  • Free Peptide Dynamics: Solution NMR studies reveal rapid conformational fluctuations and extended random coil structures, facilitating accessibility for modifying enzymes and reader proteins [2].
  • Nucleosome-Constrained Dynamics: When integrated into nucleosomes, the H3 tail experiences substantial motional restriction. Magic-angle spinning NMR demonstrates attenuated dynamics due to transient electrostatic interactions with nucleosomal DNA (~147 bp core DNA) and linker DNA segments connecting adjacent nucleosomes [2].
  • Linker DNA Dependence: Interactions with linker DNA significantly reduce H3 tail mobility in nucleosome arrays. Remarkably, this attenuation occurs irrespective of linker DNA length (15-60 bp tested), indicating a general mechanism of conformational restriction mediated by DNA contacts rather than specific spacing [2].
  • Domain-Specific Interactions: Residues 1-15 primarily interact with the entry/exit sites of nucleosomal DNA, while residues 15-34 engage with linker DNA and the acidic patch of neighboring nucleosomes. This bipartite engagement is corroborated by studies on reader proteins like PHF14, which recognize distinct segments within H3(1-34) [9].

Post-Translational Modification (PTM) Hotspots: Lysine and Arginine Residues

The H3 (1-34) tail is a major hub for post-translational modifications that regulate chromatin function. Key PTM hotspots include:

  • Lysine Methylation:
  • H3K4: Associated with active transcription; trimethylation (H3K4me3) is a hallmark of promoter regions. Recognized by PHD domains of transcriptional activators like TAF3 [5] [10].
  • H3K9: Linked to transcriptional silencing and heterochromatin formation; mono-, di-, or tri-methylation recruits HP1 proteins. Mutually exclusive with acetylation at this site [3] [10].
  • H3K27: Methylation (particularly H3K27me3) deposited by Polycomb Repressive Complex 2 (PRC2) enforces gene silencing during development [3] [10].
  • Lysine Acetylation: Neutralizes positive charge, weakening histone-DNA affinity and promoting open chromatin. Key sites include H3K9ac, H3K14ac, H3K18ac, and H3K27ac. Acetyltransferases (e.g., HBO1 complex) and deacetylases (e.g., HDACs) dynamically regulate these marks [3] [7].
  • Arginine Methylation:
  • H3R2: Asymmetric dimethylation (H3R2me2a) antagonizes H3K4me3, preventing binding by WDR5 and promoting silencing. Symmetric dimethylation (H3R2me2s) is rare [9] [10].
  • H3R8 and H3R26: Methylation modulates interactions with reader proteins like PHF14 and influences crosstalk with adjacent lysine modifications [9] [10].
  • Crosstalk Mechanisms: PTMs exhibit complex interdependencies:
  • Positive crosstalk: H3S10 phosphorylation promotes H3K14 acetylation [10].
  • Negative crosstalk: H3K4me3 and H3R2me2a are mutually exclusive; H3K9me3 inhibits H3K9ac and H3S10ph [3] [10].

Table 2: Major PTM Hotspots within Histone H3 (1-34) and Their Functional Impacts

ResidueModification TypeCatalytic EnzymesFunctional ConsequenceCrosstalk Examples
K4Me1/Me2/Me3, AcSET1/MLL complexes, KDM5sTranscriptional activationAntagonized by R2me2a; Synergizes with K9ac/K14ac
K9Me2/Me3, AcSUV39H, G9a/GLP, HDACsHeterochromatin formation (me), Activation (ac)K9me3 excludes K9ac/S10ph; Recruits HP1
K14AcHBO1 complexChromatin relaxation, Transcription activationEnhanced by S10ph; Part of combinatorial code
K27Me3, AcPRC2 (EZH2), p300/CBPSilencing (me3), Activation (ac)Antagonism: Me3 vs Ac; Recruits PRC1 (me3)
R2me2a/me2sPRMT6Repression (me2a); Blocks K4me3 readersAntagonizes K4me3
R8me2aPRMT5Transcriptional repression; DNA repairSensitizes to K9/K23 modifications
R26me2aCARM1Transcriptional activationSynergizes with K27ac

Comparative Analysis with Full-Length H3 and Other H3 Variants (H3.1, H3.3, H3.Y)

The H3 (1-34) peptide shares core sequence identity with full-length H3 and major H3 variants, yet exhibits distinct properties in dynamics, modification patterns, and functional roles:

  • Full-Length H3 vs. H3 (1-34):
  • While the tail (1-34) mediates chromatin interactions and PTM signaling, the full-length histone fold domain (residues ~40-135) is essential for histone octamer stability and DNA wrapping. The C-terminal region contributes to nucleosome core stability but lacks major PTM sites [4] [7].
  • Full-length H3 dynamics involve both tail flexibility and structured domain rigidity, whereas H3 (1-34) exhibits unrestricted dynamics unless incorporated into chromatin [2] [6].

  • H3.1 vs. H3.3 vs. H3.Y in the N-Terminal Tail:

  • H3.1: The canonical replication-dependent variant. Its tail (identical to the widely studied H3 (1-34) peptide) is enriched in silencing marks like H3K27me3 and H3K9me2. Incorporated by CAF-1 during DNA replication. Exhibits higher H3.1/H3.3 ratios in proliferating cells [4] [6].
  • H3.3: The replication-independent variant. Differs from H3.1 at positions A31/S31 and A87/S87 (though 87 is beyond 1-34). Its tail is enriched in active marks (H3K4me3, H3K36me3) and is deposited by HIRA or DAXX/ATRX complexes outside S-phase. Preferentially localizes to promoters, gene bodies, and regulatory elements of active genes. H3.3 eviction characterizes cells exiting the cell cycle [4] [6] [7].
  • H3.Y: A primate-specific variant with greater sequence divergence. Its N-terminal tail contains unique substitutions (e.g., P16, K23Q) potentially altering PTM landscapes and interaction networks. Functional roles are less characterized but may involve neuronal or stress-responsive gene regulation [7].

Table 3: Comparative Features of H3 Variants within the 1-34 Region

PropertyH3.1 (Canonical)H3.3 (Variant)H3.Y (Primate-specific)
Sequence DifferencesReference sequence (ARTK...)A31SP16, K23Q, others
Expression/DepositionReplication-dependent (CAF-1)Replication-independent (HIRA/DAXX)Likely replication-independent
Primary PTM EnrichmentH3K27me3, H3K9me2, DNA methylationH3K4me3, H3K36me3, H3K27acPoorly characterized
Genomic LocalizationHeterochromatin, silent genesActive genes, promoters, enhancersNeuronal genes?
Cellular DynamicsHigh H3.1/H3.3 ratio in proliferating cells; Evicted in G2 before differentiationAccumulates in non-dividing cells; Stable in chromatinUnknown
Chaperone SpecificityCAF-1HIRA (euchromatin), DAXX/ATRX (heterochromatin)Unknown

Properties

Product Name

Histone H3 (1-34)

IUPAC Name

2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C144H260N54O44

Molecular Weight

3451.98

InChI

InChI=1S/C144H260N54O44/c1-69(2)62-95(129(231)172-74(7)115(217)193-109(81(14)204)137(239)187-84(35-17-23-51-146)118(220)171-71(4)112(214)170-72(5)113(215)179-89(40-28-56-162-141(154)155)121(223)182-86(37-19-25-53-148)124(226)190-96(67-199)130(232)176-77(10)140(242)197-60-32-44-98(197)132(234)173-75(8)116(218)192-106(78(11)201)134(236)169-64-103(209)167-66-105(211)212)189-126(228)93(46-48-100(152)206)184-119(221)85(36-18-24-52-147)181-123(225)91(42-30-58-164-143(158)159)186-133(235)99-45-33-61-198(99)139(241)76(9)175-117(219)83(34-16-22-50-145)177-104(210)65-166-102(208)63-168-135(237)107(79(12)202)194-131(233)97(68-200)191-125(227)87(38-20-26-54-149)183-122(224)90(41-29-57-163-142(156)157)180-114(216)73(6)174-136(238)108(80(13)203)195-128(230)94(47-49-101(153)207)185-120(222)88(39-21-27-55-150)188-138(240)110(82(15)205)196-127(229)92(178-111(213)70(3)151)43-31-59-165-144(160)161/h69-99,106-110,199-205H,16-68,145-151H2,1-15H3,(H2,152,206)(H2,153,207)(H,166,208)(H,167,209)(H,168,237)(H,169,236)(H,170,214)(H,171,220)(H,172,231)(H,173,234)(H,174,238)(H,175,219)(H,176,232)(H,177,210)(H,178,213)(H,179,215)(H,180,216)(H,181,225)(H,182,223)(H,183,224)(H,184,221)(H,185,222)(H,186,235)(H,187,239)(H,188,240)(H,189,228)(H,190,226)(H,191,227)(H,192,218)(H,193,217)(H,194,233)(H,195,230)(H,196,229)(H,211,212)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

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